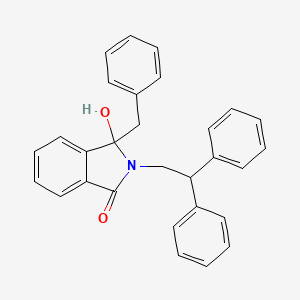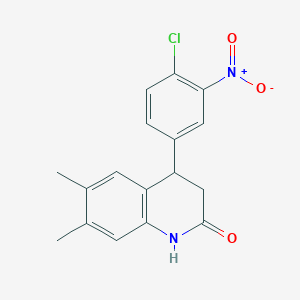
3-benzyl-2-(2,2-diphenylethyl)-3-hydroxy-1-isoindolinone
Übersicht
Beschreibung
3-benzyl-2-(2,2-diphenylethyl)-3-hydroxy-1-isoindolinone is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is of particular interest due to its unique structure and potential pharmacological properties. In
Wirkmechanismus
The mechanism of action of 3-benzyl-2-(2,2-diphenylethyl)-3-hydroxy-1-isoindolinone is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes involved in cell proliferation and survival. Additionally, this compound may act by modulating certain signaling pathways involved in cellular processes such as apoptosis and angiogenesis.
Biochemical and Physiological Effects:
Studies have shown that 3-benzyl-2-(2,2-diphenylethyl)-3-hydroxy-1-isoindolinone has several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In cardiovascular research, this compound has been shown to have vasodilatory effects by relaxing vascular smooth muscle cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-benzyl-2-(2,2-diphenylethyl)-3-hydroxy-1-isoindolinone in lab experiments is its potential pharmacological properties. This compound has been shown to have anti-proliferative, neuroprotective, and vasodilatory effects, making it a promising candidate for further study in these areas. However, one limitation of using this compound in lab experiments is its relatively complex synthesis method, which may make it difficult to obtain in large quantities.
Zukünftige Richtungen
There are several future directions for research on 3-benzyl-2-(2,2-diphenylethyl)-3-hydroxy-1-isoindolinone. One direction is to further investigate its potential applications in cancer research, particularly in combination with other chemotherapy agents. Another direction is to study its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify potential molecular targets for its pharmacological effects.
Wissenschaftliche Forschungsanwendungen
3-benzyl-2-(2,2-diphenylethyl)-3-hydroxy-1-isoindolinone has been studied for its potential applications in a variety of scientific research areas, including cancer research, neuropharmacology, and cardiovascular research. In cancer research, this compound has been shown to have anti-proliferative effects on several cancer cell lines, including breast, lung, and prostate cancer cells. In neuropharmacology, this compound has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease. In cardiovascular research, this compound has been shown to have vasodilatory effects and may have potential applications in the treatment of hypertension.
Eigenschaften
IUPAC Name |
3-benzyl-2-(2,2-diphenylethyl)-3-hydroxyisoindol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25NO2/c31-28-25-18-10-11-19-27(25)29(32,20-22-12-4-1-5-13-22)30(28)21-26(23-14-6-2-7-15-23)24-16-8-3-9-17-24/h1-19,26,32H,20-21H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKVIMIJSRJZSSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2(C3=CC=CC=C3C(=O)N2CC(C4=CC=CC=C4)C5=CC=CC=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(4-methoxy-3-nitrophenyl)sulfonyl]indoline](/img/structure/B3932457.png)
![2-(4-ethylphenoxy)-N-[2,2,2-trichloro-1-({[(2,4-dimethylphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B3932464.png)
![7-(4-methoxyphenyl)-7,14b-dihydro-4aH,6H,8H-chromeno[3',4':5,6]pyrano[3,2-c]chromene-6,8-dione](/img/structure/B3932472.png)
![17-(3,4-dimethylphenyl)-1,8-dimethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B3932480.png)
![N-[1-({[(4-acetylphenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-2-methylbenzamide](/img/structure/B3932485.png)
![methyl 4-[1-(3-chlorophenyl)-3-(2-methylphenoxy)-4-oxo-2-azetidinyl]benzoate](/img/structure/B3932489.png)
![2-(4-biphenylyl)-2-oxoethyl N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]glycinate](/img/structure/B3932495.png)
![4-fluoro-N-(2,2,2-trichloro-1-{[(1-naphthylamino)carbonothioyl]amino}ethyl)benzamide](/img/structure/B3932507.png)

![N-[1-({[(4-acetylphenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-2-methoxybenzamide](/img/structure/B3932527.png)
![N,N'-[(3-oxo-1-propene-1,3-diyl)di-3,1-phenylene]bis(2,2,2-trifluoroacetamide)](/img/structure/B3932538.png)

![2-({7-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}thio)propanoic acid](/img/structure/B3932555.png)